molecular formula C13H14FN3 B8333436 6-Fluoro-2-piperazin-1-yl-quinoline

6-Fluoro-2-piperazin-1-yl-quinoline

カタログ番号: B8333436
分子量: 231.27 g/mol
InChIキー: IBVCJGRRJMYNLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Fluoro-2-piperazin-1-yl-quinoline is a useful research compound. Its molecular formula is C13H14FN3 and its molecular weight is 231.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antibacterial Activity

The compound has demonstrated promising antibacterial properties, particularly against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of quinoline-piperazine hybrids exhibit significant inhibitory activity against various pathogens.

Key Findings:

  • A study synthesized a series of quinoline-piperazine conjugates, showing effective antibacterial activity with minimum inhibitory concentrations (MIC) as low as 0.03 µg/mL against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • The presence of fluorine at the 2nd position on the benzene ring was found to enhance biological activity significantly .

Table 1: Antibacterial Activity of Quinoline-Piperazine Derivatives

CompoundMIC (µg/mL)Target Bacteria
10g0.03Klebsiella pneumoniae
11e0.07Pseudomonas aeruginosa
10j>64Acinetobacter baumannii

Antitubercular Properties

In addition to its antibacterial effects, 6-Fluoro-2-piperazin-1-yl-quinoline has shown potential as an antitubercular agent. Studies have evaluated its efficacy against multidrug-resistant strains of Mycobacterium tuberculosis.

Key Findings:

  • Compounds derived from this structure were assessed for their ability to inhibit the growth of both virulent and non-virulent strains of tuberculosis, with some derivatives exhibiting lower cytotoxicity compared to standard treatments .
  • The best-performing compounds achieved MIC values comparable to or better than first-line tuberculosis drugs .

Table 2: Antitubercular Activity of Selected Compounds

CompoundMIC (µg/mL)Strain Type
11a0.07MDR-TB
10h0.15Non-Virulent TB
12b>64Resistant TB

Antimalarial Activity

The quinoline scaffold is well-known for its antimalarial properties, with several studies highlighting the effectiveness of derivatives in combating Plasmodium falciparum, particularly strains resistant to conventional treatments.

Key Findings:

  • A recent study identified specific analogs that demonstrated potent antiplasmodial activity with EC50 values in the nanomolar range .
  • Structure-activity relationship studies revealed that modifications at specific positions significantly influence the efficacy against malaria parasites .

Table 3: Antimalarial Efficacy of Quinoline Derivatives

CompoundEC50 (nM)Strain Type
UCF50137.0CQ-resistant Dd2
UCF50288.7CQ-sensitive

Mechanistic Insights and Future Directions

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that these compounds may interfere with bacterial cell wall synthesis and inhibit key enzymes involved in metabolic pathways.

Future Research Directions:

  • Further exploration into the structure-activity relationships to optimize efficacy and reduce toxicity.
  • Investigating combination therapies that leverage the strengths of these compounds alongside existing antibiotics or antimalarials.
  • Expanding studies into other therapeutic areas such as anticancer and antiviral applications, given the diverse pharmacological profile observed in related compounds .

特性

分子式

C13H14FN3

分子量

231.27 g/mol

IUPAC名

6-fluoro-2-piperazin-1-ylquinoline

InChI

InChI=1S/C13H14FN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2

InChIキー

IBVCJGRRJMYNLZ-UHFFFAOYSA-N

正規SMILES

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)F

製品の起源

United States

Synthesis routes and methods I

Procedure details

The title compound may be prepared by treatment of 4-(6-fluoroquinolin-2-yl)piperazine-1-carbaldehyde of Step E with 4M sulfuric acid.
Name
4-(6-fluoroquinolin-2-yl)piperazine-1-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-6-fluoroquinoline (6.8 g, 37.4 mmol) in N,N-dimethylformamide (200 ml) in a round-bottomed flask was added potassium carbonate (10.4 g, 75.2 mmol) and piperazine (19.2 g, 222.9 mmol) at room temperature. After heating the contents to 130° C. for 5 hours, the reaction mixture was concentrated under vacuum to a minimum volume and then quenched with water (300 ml) and extracted with dichloromethane (3×200 ml). The combined organic layers were washed with brine (100 ml), dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The crude material was purified by silica gel chromatography using 1-2.5% methanol in dichloromethane to elute. The product containing fractions were combined and concentrated to afford 6-fluoro-2-(piperazin-1-yl)quinoline as a brown solid (4.5 g, 52%); (ES, m/z): [M+H]+ 232; 1H NMR (300 MHz, CDCl3): δ 7.86 (d, J=9.3 Hz, 1H), 7.62-7.72 (m, 1H), 7.32-7.36 (m, 1H), 7.24-7.29 (m, 1H), 7.01 (d, J=9.3 Hz, 1H), 3.73 (t, J=5.1 Hz, 4H), 3.05 (t, J=5.1 Hz, 4H).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。